molecular formula C18H13ClF2N2O2 B2947148 3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 866150-68-7

3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2947148
CAS No.: 866150-68-7
M. Wt: 362.76
InChI Key: RSYCVSSYHADZNQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS Number 866150-68-7) is a chemical compound with a molecular formula of C18H13ClF2N2O2 and a molecular weight of 362.76 g/mol . This high-purity small molecule features an isoxazole core, a common pharmacophore in medicinal chemistry, which is substituted with chloro- and fluoro- groups on its phenyl rings. These structural elements often contribute to desired physicochemical properties and biological activity, making this compound a valuable scaffold for pharmaceutical research and development. The primary applications of this compound are in scientific research, where it may be used as a key intermediate or building block in the synthesis of more complex molecules. Researchers can utilize it in drug discovery projects, particularly in hit-to-lead optimization campaigns focused on modulating enzyme or receptor activity. Its specific structure suggests potential for developing novel therapeutic agents, though its exact mechanism of action is dependent on the target of interest within a given research program. This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c1-10-15(18(24)22-9-11-5-7-12(20)8-6-11)17(23-25-10)16-13(19)3-2-4-14(16)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYCVSSYHADZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substitutions, core heterocycles, and physicochemical properties.

Compound Name CAS Molecular Formula Core Structure Key Substituents Density (g/cm³) Boiling Point (°C) pKa
Target Compound : 3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide Not provided C₁₉H₁₄ClF₂N₂O₂ 1,2-oxazole 2-chloro-6-fluorophenyl, 4-fluorobenzyl, 5-methyl - - -
Analog 1 : 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide 895685-05-9 C₂₀H₁₈ClFN₂O₄ 1,2-oxazole 2-chloro-6-fluorophenyl, 3,4-dimethoxybenzyl, 5-methyl 1.296 (pred.) 540.4 (pred.) 13.08
Analog 2 : 4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 455927-22-7 C₁₈H₁₅ClFN₃OS Tetrahydropyrimidine 2-chlorophenyl, 4-fluorophenyl, 6-methyl, 2-thioxo N/A N/A N/A
Analog 3 : 4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Not provided C₁₈H₁₇ClN₃O₂S (est.) Tetrahydropyrimidine 3-chlorophenyl, 4-methoxyphenyl, 6-methyl, 2-thioxo N/A N/A N/A

Structural and Electronic Comparisons

Core Heterocycle: The target compound and Analog 1 share the 1,2-oxazole core, which is a five-membered aromatic ring with one oxygen and one nitrogen atom. This contrasts with Analogs 2–3, which feature a six-membered tetrahydropyrimidine ring with a thioxo (C=S) group.

Substituent Effects: Fluorine vs. Methoxy Groups: The target compound’s 4-fluorobenzyl group introduces electronegativity and moderate lipophilicity (logP ~3–4, estimated). Chlorophenyl Positioning: The target compound’s 2-chloro-6-fluorophenyl group creates a sterically hindered ortho-substitution pattern, which may enhance binding specificity in hydrophobic pockets. Analog 2’s 2-chlorophenyl and Analog 3’s 3-chlorophenyl groups alter the spatial arrangement of halogen atoms, impacting target engagement .

Physicochemical Properties :

  • Density and Boiling Point : Analog 1 has a predicted density of 1.296 g/cm³ and a high boiling point (540.4°C), attributed to its dimethoxy groups and larger molecular weight. The target compound, with lighter fluorine substituents, likely has a lower boiling point and density .
  • pKa : Analog 1 ’s pKa of 13.08 suggests a weakly basic nitrogen, possibly from the oxazole ring or carboxamide. The target compound’s pKa is unreported but may differ due to fluorine’s electron-withdrawing effects .

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Composition

The molecular formula for this compound is C18H13ClF2N2O2C_{18}H_{13}ClF_2N_2O_2 with a molecular weight of approximately 364.76 g/mol. The compound's structure features a chloro and fluorine substitution on the phenyl ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC18H13ClF2N2O2
Molecular Weight364.76 g/mol
InChI KeyPMDJFNLIPNDQAZ-UHFFFAOYSA-N
CAS Number153949-56-5

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxazole compounds can inhibit the activity of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism, which is crucial for cancer cell proliferation and survival. For instance, a related compound demonstrated significant inhibitory effects on AC activity with an IC50 value of 0.025 µM in human neuroblastoma SH-SY5Y cells .

Antiviral Activity

The antiviral properties of oxazole derivatives have also been investigated. In vitro studies suggest that certain oxazole compounds exhibit significant inhibition against viral replication pathways, particularly in the context of hepatitis C virus (HCV) and other RNA viruses. The mechanism often involves interference with viral polymerase activity, which is essential for viral RNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in substituents on the phenyl rings and the oxazole moiety can enhance or diminish potency. For example, the introduction of electron-withdrawing groups like fluorine has been shown to increase biological activity against various targets .

Table 2: SAR Insights

ModificationEffect on Activity
Fluorine substitutionIncreased potency
Chloro group presenceEnhanced selectivity
Alkyl chain lengthOptimal metabolic stability

Study 1: Inhibition of Acid Ceramidase

In a study focusing on the inhibition of acid ceramidase by oxazole derivatives, compounds were synthesized and evaluated for their efficacy in human cancer cell lines. The results indicated that specific modifications led to enhanced inhibitory effects, establishing a correlation between structural features and biological outcomes .

Study 2: Antiviral Efficacy Against HCV

Another notable study explored the antiviral efficacy of a series of oxazole derivatives against HCV. The lead compound exhibited an EC50 value of approximately 0.26 µM, showcasing its potential as a therapeutic agent in managing viral infections .

Q & A

Q. Table 1: Crystallographic Parameters for Related Oxazole Derivatives

Compound ClassSpace GroupR-Factor (%)Resolution (Å)Reference ID
Isoxazole-carboxamideP2₁/c4.20.98
Oxazole-pesticide analogC2/c3.80.85

Basic: What synthetic strategies are effective for constructing the oxazole-carboxamide core?

Methodological Answer:
The oxazole ring can be synthesized via:

Cyclocondensation : React β-keto esters with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH, 80°C) .

Amide Coupling : Use EDC/HOBt or PyBOP to couple the oxazole-4-carboxylic acid with (4-fluorophenyl)methylamine .

Purification : Employ silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (EtOH/water).

Q. Key Considerations :

  • Substituent effects (e.g., chloro/fluoro groups) may require adjusted stoichiometry or protecting groups.
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., oxazole C-H at δ 8.2–8.5 ppm; fluorophenyl signals at δ 7.1–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~402.08 Da) .
  • IR : Detect amide C=O stretch (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer:

  • Disorder : Model alternative conformations in SHELXL using PART and SUMP commands. Validate with occupancy refinement (e.g., 50:50 split) .
  • Twinning : Apply TWIN/BASF commands in SHELXL for detwinning. Use Hooft y parameters to assess quality .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Q. Example Workflow :

Identify twin law (e.g., 180° rotation about [100]).

Refine twin fraction (BASF) iteratively.

Validate with R₁(all data) vs. R₁(untwinned subset).

Advanced: How to optimize synthetic yields when conflicting reports exist for similar compounds?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. no catalyst) in a factorial design .
  • Contradiction Analysis : Compare literature yields (e.g., 45–78%) and identify critical factors (e.g., solvent polarity affects cyclization).
  • Scale-Up Adjustments : Reduce equivalents of expensive reagents (e.g., from 2.0 to 1.2 eq.) while maintaining yield via kinetic monitoring.

Q. Table 2: Yield Optimization for Oxazole-Carboxamide Synthesis

ConditionYield (%)Purity (%)Reference ID
DMF, 80°C, 24h7899
THF, 60°C, 48h4595

Advanced: How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Data Normalization : Standardize assay conditions (e.g., IC₅₀ values from consistent cell lines or enzyme batches) .
  • Contradiction Sources :
    • Substituent Effects : Fluorine vs. chlorine at position 2 may alter binding affinity unpredictably.
    • Assay Variability : Use Z’-factor (>0.5) to validate high-throughput screening reliability.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to reconcile activity trends with binding poses .

Q. Example SAR Insight :

  • Meta-Fluorine on the benzyl group enhances solubility but reduces target affinity in kinase assays .

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